molecular formula C15H14BrNO2 B5853028 N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide

N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide

Cat. No.: B5853028
M. Wt: 320.18 g/mol
InChI Key: WMJUCYONTXCJBP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 2nd position on the phenyl ring, along with a methyl group on the benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide typically begins with 4-bromo-2-methoxyaniline and 4-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, leading to the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide, thiourea, or sodium methoxide in polar solvents.

Major Products:

    Oxidation: 4-hydroxy-2-methoxyphenyl-4-methylbenzamide.

    Reduction: 2-methoxyphenyl-4-methylbenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide: vs. N-(4-methoxyphenyl)-4-methylbenzamide:

    • The presence of the bromine atom in this compound enhances its reactivity and potential biological activity compared to its non-brominated counterpart.
  • This compound: vs. N-(4-bromo-2-methoxyphenyl)-4-chlorobenzamide:

    • The substitution of the methyl group with a chlorine atom can significantly alter the compound’s chemical properties and biological activities.

Uniqueness:

  • The combination of the bromine atom and methoxy group in this compound provides a unique set of chemical properties that can be exploited for various scientific and industrial applications.

Properties

IUPAC Name

N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-3-5-11(6-4-10)15(18)17-13-8-7-12(16)9-14(13)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJUCYONTXCJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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